

# Spectroscopic Characterization of (5-Methoxypyridin-2-yl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (5-Methoxypyridin-2-yl)methanol

Cat. No.: B151836

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **(5-Methoxypyridin-2-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

## Spectroscopic Data Summary

The spectroscopic data for **(5-Methoxypyridin-2-yl)methanol** is summarized below. These values are crucial for the identification and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (CDCl<sub>3</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment          |
|------------------------------------|-----------------|-------------|---------------------|
| 8.25                               | d, $J = 2.8$ Hz | 1H          | H-6 (pyridyl)       |
| 7.18-7.24                          | m               | 2H          | H-3, H-4 (pyridyl)  |
| 4.70                               | s               | 2H          | -CH <sub>2</sub> OH |
| 3.87                               | s               | 3H          | -OCH <sub>3</sub>   |
| 1.82                               | s               | 1H          | -OH                 |

### <sup>13</sup>C NMR

No experimental <sup>13</sup>C NMR data for **(5-Methoxypyridin-2-yl)methanol** was found in the conducted searches. This represents a current data gap in the publicly available literature.

## Mass Spectrometry (MS)

GC/MS

| m/z | Relative Intensity (%) | Assignment                                                    |
|-----|------------------------|---------------------------------------------------------------|
| 140 | 3                      | [M+H] <sup>+</sup>                                            |
| 139 | 44                     | [M] <sup>+</sup>                                              |
| 138 | 100                    | [M-H] <sup>+</sup>                                            |
| 110 | 71                     | [M-CHO] <sup>+</sup> or [M-CH <sub>2</sub> OH+H] <sup>+</sup> |

## Infrared (IR) Spectroscopy

No experimental IR spectral data for **(5-Methoxypyridin-2-yl)methanol** was found in the conducted searches. This represents a current data gap in the publicly available literature.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **(5-Methoxypyridin-2-yl)methanol**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## Sample Preparation

- Dissolve approximately 5-10 mg of **(5-Methoxypyridin-2-yl)methanol** in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

## $^1\text{H}$ NMR Spectroscopy

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Data Processing: Fourier transform the acquired free induction decay (FID) and apply phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

## $^{13}\text{C}$ NMR Spectroscopy

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.

- Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transform the FID and apply phase and baseline corrections. Chemical shifts are referenced to the  $\text{CDCl}_3$  solvent peak ( $\delta$  77.16 ppm).

## Mass Spectrometry (MS)

### Sample Preparation

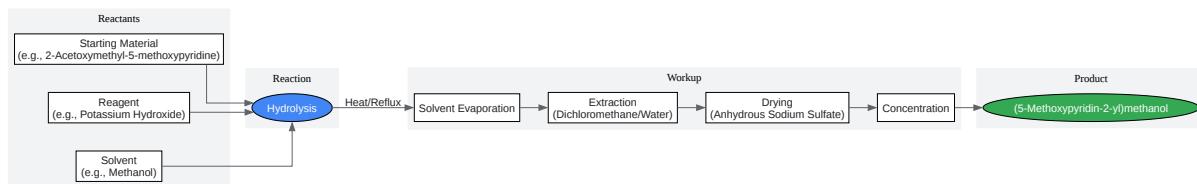
- Prepare a dilute solution of **(5-Methoxypyridin-2-yl)methanol** in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

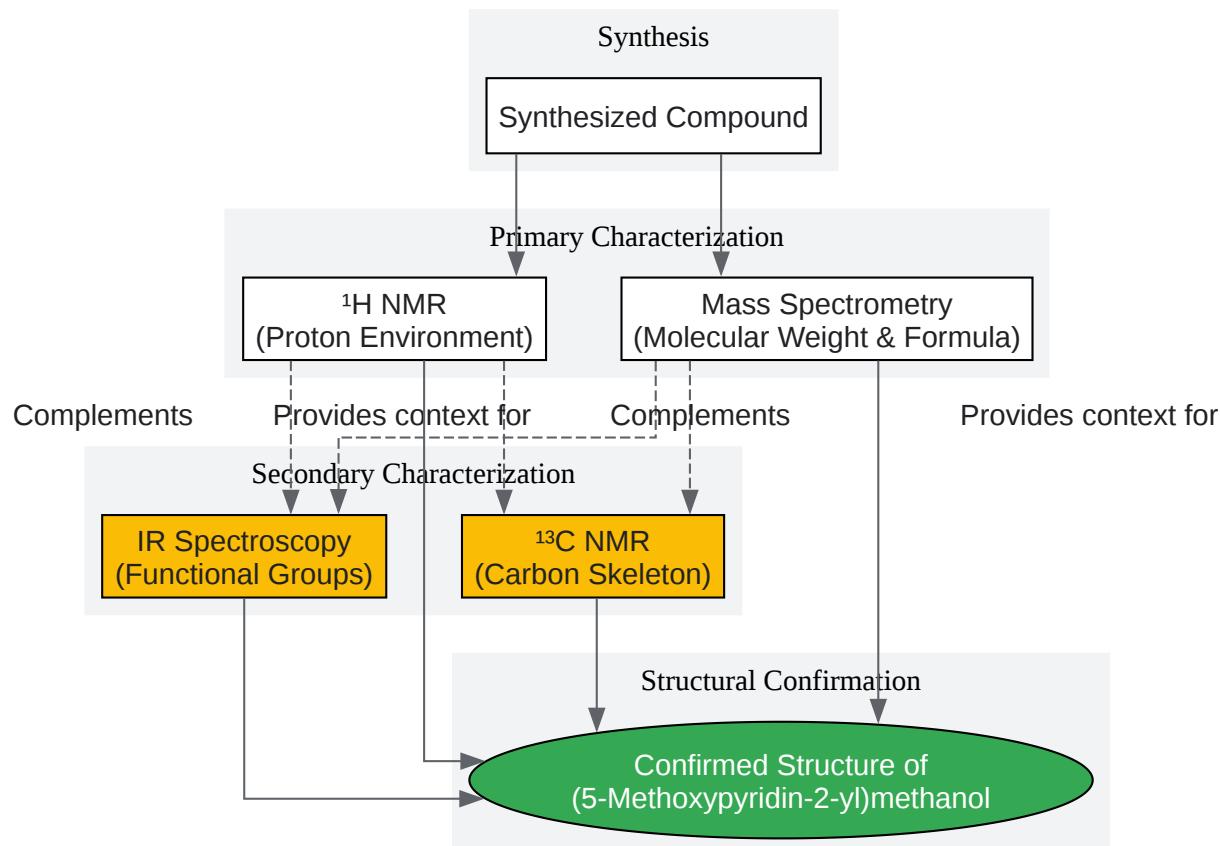
### Gas Chromatography-Mass Spectrometry (GC-MS)

- GC System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Injection: 1  $\mu\text{L}$  of the sample solution is injected in split or splitless mode.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 50-70 °C, hold for 1-2 minutes.
  - Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
  - Hold at the final temperature for 5-10 minutes.
- MS System: A mass spectrometer operating in electron ionization (EI) mode.
- Ionization Energy: 70 eV.
- Mass Range: Scan from  $\text{m/z}$  40 to 400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Infrared (IR) Spectroscopy

### Sample Preparation (KBr Pellet Method)


- Grind 1-2 mg of **(5-Methoxypyridin-2-yl)methanol** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet-pressing die.
- Apply pressure to form a transparent or translucent pellet.


### FT-IR Spectroscopy

- Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule, such as O-H (alcohol), C-O (methoxy and alcohol), C=C and C=N (pyridine ring), and C-H bonds.

## Synthesis Workflow

The synthesis of **(5-Methoxypyridin-2-yl)methanol** can be achieved through the hydrolysis of a suitable precursor.[\[1\]](#) The following diagram illustrates a typical synthetic route.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (5-METHOXYPYRIDIN-2-YL)METHANOL | 127978-70-5 [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of (5-Methoxypyridin-2-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151836#spectroscopic-characterization-of-5-methoxypyridin-2-yl-methanol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)